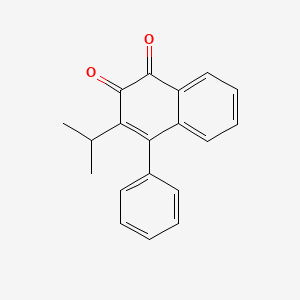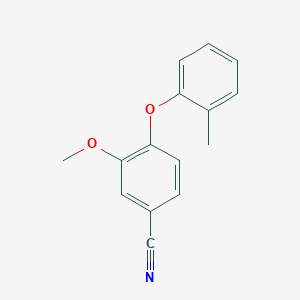
3-Isopropoxy-9H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropoxy-9H-beta-carboline is a synthetic compound belonging to the beta-carboline family, which is known for its diverse biological activities. Beta-carbolines are a class of heterocyclic compounds that incorporate a tricyclic 9H-pyrido[3,4-b]indole framework. These compounds are found in various natural sources, including plants, marine organisms, and mammals .
Méthodes De Préparation
The synthesis of 3-Isopropoxy-9H-beta-carboline involves several steps, typically starting with the formation of the beta-carboline core. One common method is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone, followed by cyclization . Another method is the Bischler-Napieralski reaction, which involves the cyclization of a beta-phenylethylamine derivative with a carboxylic acid derivative .
Industrial production methods often involve metal-catalyzed reactions. For example, palladium-catalyzed direct dehydrogenative annulation of internal alkynes and tert-butylimines of N-substituted indole carboxaldehydes can be used to synthesize beta-carboline derivatives . These reactions are typically carried out under mild conditions and can achieve good regioselectivity.
Analyse Des Réactions Chimiques
3-Isopropoxy-9H-beta-carboline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde derivatives.
Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.
Substitution: This reaction can introduce various functional groups into the beta-carboline framework, such as halogens, alkyl groups, or aryl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid derivative, while reduction with lithium aluminum hydride can yield an alcohol derivative .
Applications De Recherche Scientifique
3-Isopropoxy-9H-beta-carboline has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential as a therapeutic agent due to its interactions with various biological targets .
In medicine, beta-carbolines, including this compound, are investigated for their potential use as sedatives, anxiolytics, and antitumor agents . They have also shown promise in the treatment of neurodegenerative diseases, such as Alzheimer’s disease, due to their ability to interact with neurotransmitter receptors .
In industry, these compounds are used in the development of new materials with unique optical properties, such as fluorescence . Their ability to interact with DNA and other biological targets makes them valuable tools in drug discovery and development .
Mécanisme D'action
The mechanism of action of 3-Isopropoxy-9H-beta-carboline involves its interaction with various molecular targets and pathways. One of the primary targets is the gamma-aminobutyric acid (GABA) A receptor, where it acts as an inverse agonist . This interaction can modulate the activity of the GABAergic system, leading to sedative and anxiolytic effects.
Additionally, this compound can interact with other neurotransmitter receptors, such as serotonin and dopamine receptors, which may contribute to its therapeutic effects in neurodegenerative diseases . The compound’s ability to intercalate into DNA also suggests potential antitumor activity by disrupting DNA replication and transcription .
Comparaison Avec Des Composés Similaires
3-Isopropoxy-9H-beta-carboline is part of a larger family of beta-carboline compounds, which includes harmane, harmine, and harmaline . These compounds share a similar tricyclic structure but differ in their functional groups and biological activities.
Harmane: Known for its sedative and antidepressant effects.
Harmine: Exhibits antitumor and neuroprotective activities.
Harmaline: Used for its hallucinogenic properties and potential therapeutic effects in Parkinson’s disease.
Compared to these compounds, this compound is unique due to its isopropoxy group, which may confer distinct biological activities and pharmacokinetic properties .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and diverse biological activities make it a valuable tool in chemistry, biology, medicine, and industry. Continued research into its synthesis, chemical reactions, and mechanisms of action will further enhance our understanding of this intriguing compound.
Propriétés
Formule moléculaire |
C14H14N2O |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
3-propan-2-yloxy-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C14H14N2O/c1-9(2)17-14-7-11-10-5-3-4-6-12(10)16-13(11)8-15-14/h3-9,16H,1-2H3 |
Clé InChI |
AKHQVIZELNFWSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



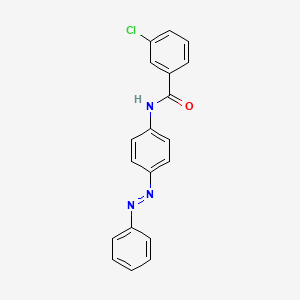
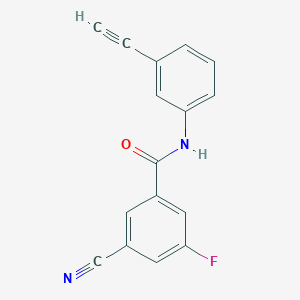
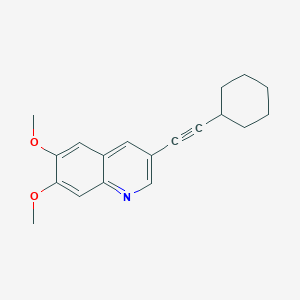
![3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol](/img/structure/B10843038.png)
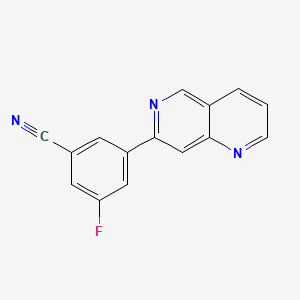
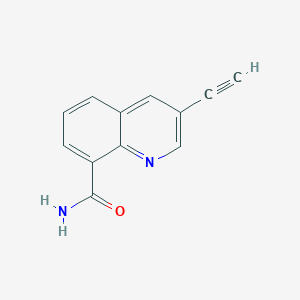
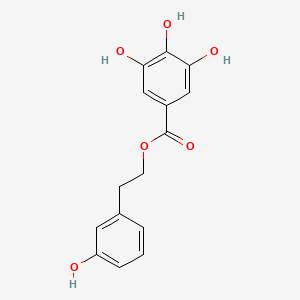

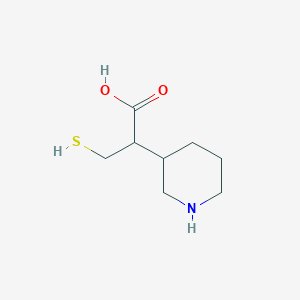
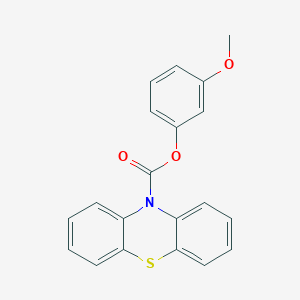
![3-Isobutyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10843070.png)

